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molecular formula C11H9FS B1337178 2-(4-Fluorobenzyl)thiophene CAS No. 63877-96-3

2-(4-Fluorobenzyl)thiophene

Cat. No. B1337178
M. Wt: 192.25 g/mol
InChI Key: YBIBLJMBFUFDOM-UHFFFAOYSA-N
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Patent
US05591869

Procedure details

33.8 g of aluminium chloride were suspended in 200 g of fluorobenzene, and a solution of 37.8 g of thiophene-2-carbonyl chloride in 50 ml of fluorobenzene was added dropwise to this at 0° C. over the course of 30 minutes. The mixture was stirred at 0° C. for 2 hours and then slowly warmed, and heated under reflux at 85° C. for 2 hours until evolution of hydrogen chloride ceased. The solution was cooled to 70° C. and then, at this temperature, added dropwise over the course of 30 minutes to a stirred suspension of 7.2 g of of sodium borohydride in 50 ml of diglyme. The mixture was then stirred at 70° C. for 90 minutes and, after cooling, discharged into a mixture of 250 g of ice, 200 ml of water and 62.5 g of concentrated aqueous hydrochloric acid. After addition of 100 ml of fluorobenzene, the organic phase was separated off, extracted by shaking with 100 ml of water and concentrated. Yield: 58.3 g of product with a content of 61.8% by weight of 2-(4-fluorobenzyl)thiophene (GC), corresponding to a yield of 75.1% of theory. An organic phase was obtained from the aqueous mother liquor by extraction with methylene chloride and concentration and contained a further 33.7% by weight of the required product (GC), corresponding to an additional yield of 4.6% of theory. Distillation of the organic phase resulted in a 99.2% pure 2-(4-fluorobenzyl)thiophene.
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
37.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Five
Quantity
62.5 g
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
200 g
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
reactant
Reaction Step Seven
Yield
75.1%

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[S:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[C:10](Cl)=O.Cl.[BH4-].[Na+].[F:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>COCCOCCOC.O>[F:16][C:17]1[CH:22]=[CH:21][C:20]([CH2:10][C:6]2[S:5][CH:9]=[CH:8][CH:7]=2)=[CH:19][CH:18]=1 |f:0.1.2.3,6.7|

Inputs

Step One
Name
Quantity
33.8 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
37.8 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)Cl
Name
Quantity
50 mL
Type
reactant
Smiles
FC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOCCOC
Step Five
Name
ice
Quantity
250 g
Type
reactant
Smiles
Name
Quantity
62.5 g
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
200 g
Type
reactant
Smiles
FC1=CC=CC=C1
Step Seven
Name
Quantity
100 mL
Type
reactant
Smiles
FC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
slowly warmed
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 70° C.
STIRRING
Type
STIRRING
Details
The mixture was then stirred at 70° C. for 90 minutes
Duration
90 min
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
CUSTOM
Type
CUSTOM
Details
the organic phase was separated off
EXTRACTION
Type
EXTRACTION
Details
extracted
STIRRING
Type
STIRRING
Details
by shaking with 100 ml of water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
An organic phase was obtained from the aqueous mother liquor by extraction with methylene chloride and concentration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC=C(CC=2SC=CC2)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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